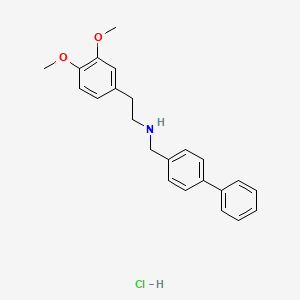
N-(4-biphenylylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
Descripción general
Descripción
N-(4-biphenylylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, commonly known as BDMPEA, is a chemical compound that belongs to the class of phenethylamines. It is structurally similar to the neurotransmitter dopamine and has been found to have a stimulant effect on the central nervous system. BDMPEA has been the focus of scientific research due to its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
BDMPEA acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By activating dopamine receptors, BDMPEA increases the release of dopamine in the brain, which results in a stimulant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDMPEA are complex and not fully understood. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which results in a stimulant effect. BDMPEA has also been found to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMPEA has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. However, BDMPEA has limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, the stimulant effects of BDMPEA can make it difficult to control for confounding variables in lab experiments.
Direcciones Futuras
There are several future directions for research on BDMPEA. One direction is to investigate its potential therapeutic applications for conditions such as ADHD and narcolepsy. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDMPEA and its potential long-term effects on cardiovascular health.
Aplicaciones Científicas De Investigación
BDMPEA has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a stimulant effect on the central nervous system, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, BDMPEA has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-25-22-13-10-18(16-23(22)26-2)14-15-24-17-19-8-11-21(12-9-19)20-6-4-3-5-7-20;/h3-13,16,24H,14-15,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAKEXKXZDTQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C3=CC=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-3-(methylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4200102.png)

![1-[7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4200105.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4200112.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4200113.png)
![5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4200133.png)
![N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4200138.png)
![(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4200141.png)
![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(4-methylphenyl)propanamide](/img/structure/B4200142.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)
![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)
![N-(4-ethoxyphenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4200182.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4200190.png)